molecular formula C7H8BrNO B11899110 5-Amino-2-(bromomethyl)phenol

5-Amino-2-(bromomethyl)phenol

Cat. No.: B11899110
M. Wt: 202.05 g/mol
InChI Key: AKIILUAPXRJOGG-UHFFFAOYSA-N
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Description

5-Amino-2-(bromomethyl)phenol: is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound features a benzene ring substituted with an amino group, a hydroxyl group, and a bromomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(bromomethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(bromomethyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted phenols .

Scientific Research Applications

Chemistry: 5-Amino-2-(bromomethyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-2-(bromomethyl)phenol in chemical reactions involves the reactivity of its functional groups:

    Amino Group: Acts as a nucleophile in substitution reactions.

    Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.

    Bromomethyl Group: Undergoes nucleophilic substitution reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-amino-2-(bromomethyl)phenol

InChI

InChI=1S/C7H8BrNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2

InChI Key

AKIILUAPXRJOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)CBr

Origin of Product

United States

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